2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[h]chromene core structure, which is a fused ring system containing both benzene and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method is the cyanoacetylation of amines, where an amine reacts with an alkyl cyanoacetate under specific conditions to form the desired cyanoacetamide derivative . This reaction can be carried out without solvents at room temperature or with heating, depending on the specific amine and cyanoacetate used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzo[h]chromene derivatives .
Scientific Research Applications
2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENE: Another chromene derivative with similar structural features.
4-AMINO-N-(NAPHTHALEN-1-YL)-1H-BENZO[B][1,4]DIAZEPINE-3-CARBOXAMIDE: A compound with a similar fused ring system.
Uniqueness
2-AMINO-4-(1-ETHYLPROPYL)-4H-BENZO[H]CHROMEN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and cyano functional groups.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-amino-4-pentan-3-yl-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O/c1-3-12(4-2)17-15-10-9-13-7-5-6-8-14(13)18(15)22-19(21)16(17)11-20/h5-10,12,17H,3-4,21H2,1-2H3 |
InChI Key |
AJLSDXUGIVUGED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C2=C(C3=CC=CC=C3C=C2)OC(=C1C#N)N |
Origin of Product |
United States |
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